(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No.: 1161833-81-3
Cat. No.: VC7938143
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1161833-81-3 |
---|---|
Molecular Formula | C10H10FNO2 |
Molecular Weight | 195.19 |
IUPAC Name | (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |
Standard InChI Key | SRLSCFGRFIBSHD-VIFPVBQESA-N |
Isomeric SMILES | C1[C@H](NCC2=C1C=C(C=C2)F)C(=O)O |
SMILES | C1C(NCC2=C1C=C(C=C2)F)C(=O)O |
Canonical SMILES | C1C(NCC2=C1C=C(C=C2)F)C(=O)O |
Introduction
Chemical Identification and Structural Characteristics
Basic Identifiers
(3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is systematically identified by its CAS Registry Number 1161833-81-3 and IUPAC name (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . Its molecular structure integrates a tetrahydroisoquinoline core—a bicyclic system combining a benzene ring fused to a piperidine ring—with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. The stereochemistry at the 3-position is exclusively S-configured, a critical detail for its biological interactions .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1161833-81-3 |
Molecular Formula | |
Molecular Weight | 195.19 g/mol |
IUPAC Name | (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
SMILES Notation | C1C@HC(=O)O |
InChIKey | SRLSCFGRFIBSHD-VIFPVBQESA-N |
The compound’s stereochemistry and functional groups are validated via liquid chromatography–mass spectrometry (LCMS), which confirms a molecular ion peak at m/z 196.1 and a retention time () of 0.41 minutes under specified analytical conditions .
Structural and Electronic Features
The fluorine atom at the 6-position introduces electronegativity, enhancing the compound’s ability to participate in hydrogen bonding and dipole interactions. This modification often improves metabolic stability and target binding affinity in medicinal chemistry contexts. The carboxylic acid group enables salt formation or esterification, broadening its utility as a synthetic intermediate .
Synthesis and Manufacturing
Patent-Based Synthesis Protocol
A high-yield synthesis route is documented in patent WO2018/45246, involving a one-step cyclization reaction .
Table 2: Synthesis Parameters
Parameter | Details |
---|---|
Starting Material | (S)-2-amino-3-(3-fluorophenyl)propanoic acid, HCl |
Reagents | Formaldehyde (37% in water), concentrated HCl |
Reaction Temperature | 90°C |
Reaction Time | 1 hour (heating) + 48 hours (room temperature) |
Work-Up | Solvent removal, trituration with methyl tert-butyl ether (MTBE) |
Yield | 94% |
The process begins with suspending (S)-2-amino-3-(3-fluorophenyl)propanoic acid hydrochloride (250 mg, 1.14 mmol) in concentrated HCl (2.5 mL), followed by the addition of aqueous formaldehyde (1 mL, 13.4 mmol). Heating at 90°C for 1 hour initiates cyclization, forming the tetrahydroisoquinoline core. Prolonged standing at room temperature ensures complete reaction, after which the product is isolated via vacuum distillation and MTBE trituration .
Analytical Validation
LCMS analysis confirms the product’s identity, with a observed m/z of 196.1 matching the theoretical value of 195.1. Minor discrepancies arise from isotopic contributions or instrument calibration .
Physicochemical and Spectroscopic Properties
Solubility and Stability
While explicit solubility data are unavailable, the presence of ionizable carboxylic acid and amine groups suggests moderate water solubility at physiological pH. The compound is stable under acidic conditions but may degrade under prolonged basic or oxidative environments.
Spectroscopic Data
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s rigid bicyclic structure and functional groups make it a versatile precursor for bioactive molecules. Tetrahydroisoquinoline derivatives are explored for their affinity to G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. For example, fluorinated analogs often exhibit enhanced blood-brain barrier penetration, positioning this compound as a candidate for central nervous system (CNS) drug development.
Biochemical Probes
The fluorine atom’s electronegativity allows it to act as a hydrogen-bond acceptor, facilitating interactions with enzymatic active sites. This property is leveraged in inhibitor design for kinases and proteases, where fluorine substitution can modulate potency and selectivity.
Future Research Directions
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Biological Screening: Prioritize in vitro assays to evaluate affinity for neurological targets (e.g., serotonin receptors, dopamine transporters).
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Derivatization Studies: Explore esterification or amidation of the carboxylic acid group to enhance bioavailability.
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Crystallographic Analysis: Resolve the compound’s crystal structure to guide structure-activity relationship (SAR) studies.
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